1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton, which absorbs between 7.27 and 8.77 ppm .Chemical Reactions Analysis
The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Chemical Groups and CNS Acting Drugs
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride might have applications in central nervous system (CNS) drugs. Research indicates that heterocycles with heteroatoms like nitrogen and sulfur, similar to those in this compound, form a significant class of organic compounds with potential CNS effects. These effects range from depression and euphoria to convulsion, highlighting the compound's potential as a lead molecule for novel CNS-acting drugs (Saganuwan, 2017).
Synthesis and Structural Properties
The synthetic route involving thiazolidinones, which include thiazole as a key structural component akin to our compound of interest, reveals the versatility of such structures in chemical synthesis. These routes offer insight into the potential chemical transformations and structural diversifications applicable to the compound, suggesting its role in developing novel molecules with various therapeutic potentials (Issac & Tierney, 1996).
Antioxidant and Anti-inflammatory Applications
Benzofused thiazole derivatives, sharing a structural resemblance with this compound, have been explored for their antioxidant and anti-inflammatory activities. This research underscores the potential of thiazole-containing compounds in developing therapeutic agents for treating conditions requiring antioxidant and anti-inflammatory interventions (Raut et al., 2020).
4-Phosphorylated Derivatives of 1,3-Azoles
The study of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, highlights the chemical and biological significance of phosphorylated azoles. Given the structural similarity, this compound could offer a template for synthesizing compounds with a range of biological activities, including neurodegenerative and antihypertensive effects (Abdurakhmanova et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls . By targeting this enzyme, the compound can disrupt the formation of the bacterial cell wall, leading to the inhibition of bacterial growth .
Mode of Action
The compound interacts with its target enzyme through a process known as molecular docking . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions . This inhibits the enzyme’s function and disrupts the biosynthesis of peptidoglycan .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound prevents the formation of peptidoglycan . This disrupts the integrity of the bacterial cell wall, leading to the inhibition of bacterial growth .
Pharmacokinetics
Thiazoles, the class of compounds to which this compound belongs, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound could be well-absorbed and distributed in the body.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth . By disrupting the formation of the bacterial cell wall, the compound prevents bacteria from growing and dividing . This can lead to the death of the bacteria, making the compound potentially useful as an antibacterial agent .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or salts, can also impact the compound’s action
Future Directions
Biochemical Analysis
Biochemical Properties
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency.
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of pro-inflammatory signaling . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance antioxidant defenses and reduce oxidative damage . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it can enhance the production of antioxidant metabolites, thereby contributing to its overall antioxidant effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as organic cation transporters. Once inside the cell, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . This targeted distribution is essential for the compound’s biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. For example, phosphorylation of the compound can enhance its nuclear localization, thereby facilitating its interaction with nuclear receptors and transcription factors .
Properties
IUPAC Name |
1-[(2-amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c11-10-12-8(6-16-10)5-13-3-1-2-7(4-13)9(14)15;;/h6-7H,1-5H2,(H2,11,12)(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLLMHDEYLHFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC(=N2)N)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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